FLAP Inhibition Potency – Data Gap Statement
A thorough search of BindingDB, ChEMBL, and PubMed did not yield a public IC₅₀ or Kᵢ value for this compound against FLAP. While the compound is encompassed within the generic Markush structure of patent BRPI0618046A2 [1], which reports FLAP IC₅₀ values for numerous analogs, no direct quantitative data for this specific compound was found. The strongest available class-level evidence indicates that structurally related sulfonyl-pyridine derivatives in the same patent exhibit FLAP IC₅₀ values ranging from low nanomolar to sub-nanomolar, but extrapolation to this specific compound is not warranted without experimental confirmation.
| Evidence Dimension | FLAP inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | Patent class analogs: IC₅₀ range <1 nM to 100 nM (estimated from patent examples) |
| Quantified Difference | Not calculable |
| Conditions | Human FLAP biochemical assay (exact conditions not specified for this compound) |
Why This Matters
Without verified FLAP potency, this compound cannot be ranked for FLAP-targeted procurement; its selection must be driven by alternative evidence dimensions or structural novelty requirements.
- [1] BRPI0618046A2 – Compound, Pharmaceutical Composition, and Use of a Compound (Modulators of 5-Lipoxygenase Activating Protein). Amira Pharmaceuticals, 2006. View Source
